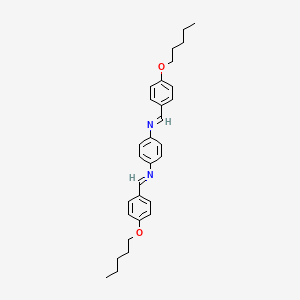
2-Acetamido-3,7-dinitro-9-fluorenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetamido-3,7-dinitro-9-fluorenone is a chemical compound with the molecular formula C15H9N3O6 and a molecular weight of 327.255 g/mol It is a derivative of fluorenone, characterized by the presence of acetamido and dinitro functional groups at specific positions on the fluorenone core
Preparation Methods
The synthesis of 2-Acetamido-3,7-dinitro-9-fluorenone typically involves multiple steps, starting from fluorenone derivatives. One common synthetic route includes the nitration of fluorenone to introduce nitro groups at the 3 and 7 positions, followed by the acetamidation of the resulting dinitrofluorenone . The reaction conditions often involve the use of strong acids like nitric acid for nitration and acetic anhydride for acetamidation. Industrial production methods may vary, but they generally follow similar principles, optimizing for yield and purity.
Chemical Reactions Analysis
2-Acetamido-3,7-dinitro-9-fluorenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include nitric acid for nitration, acetic anhydride for acetamidation, and hydrogen gas for reduction. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
2-Acetamido-3,7-dinitro-9-fluorenone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Acetamido-3,7-dinitro-9-fluorenone involves its interaction with specific molecular targets and pathways. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The acetamido group may also play a role in modulating the compound’s reactivity and interactions with enzymes and receptors .
Comparison with Similar Compounds
2-Acetamido-3,7-dinitro-9-fluorenone can be compared with other fluorenone derivatives, such as:
- 2-Acetamido-3,7-dichloro-9-fluorenone
- 2-Acetamido-3-nitro-9-fluorenone
- 2-Acetamido-9-fluorenone
- 2,7-Diacetamido-3,6-dinitro-9-fluorenone
- 3-Acetamido-9-fluorenone
These compounds share a similar fluorenone core but differ in the nature and position of substituents.
Properties
CAS No. |
100964-96-3 |
|---|---|
Molecular Formula |
C15H9N3O6 |
Molecular Weight |
327.25 g/mol |
IUPAC Name |
N-(3,7-dinitro-9-oxofluoren-2-yl)acetamide |
InChI |
InChI=1S/C15H9N3O6/c1-7(19)16-13-5-12-10(6-14(13)18(23)24)9-3-2-8(17(21)22)4-11(9)15(12)20/h2-6H,1H3,(H,16,19) |
InChI Key |
AAGDPOKIFBYAMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C2C3=C(C=C(C=C3)[N+](=O)[O-])C(=O)C2=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,6-Dimethyl-2-oxo-1-[(2-thienylmethylene)amino]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B11963958.png)
![Phosphonic acid, [1-(benzoylamino)-2,2-dichloroethenyl]-, diethyl ester](/img/structure/B11963968.png)

![N-(4-chlorophenyl)-2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11963984.png)

![5-(2-methylphenyl)-4-{[(E)-(4-propoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11963986.png)



![5-cyclohexyl-4-{[(3-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11964012.png)
![2-(4-benzyl-1-piperazinyl)-N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}acetohydrazide](/img/structure/B11964013.png)
![5-cyclohexyl-4-{[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11964014.png)


